1,3-dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
1,3-dimethyl-5-piperazin-1-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5/c1-8-9(7-11)10(14(2)13-8)15-5-3-12-4-6-15/h12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIMMTNJXMKYTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with piperazine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
DMPP has been investigated for its potential anticancer properties. Studies indicate that pyrazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, DMPP has shown promise in inhibiting cell proliferation in breast and lung cancer models. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
Research has demonstrated that DMPP possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. The compound's effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways . This property makes it a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Neurological Applications
The piperazine moiety in DMPP suggests potential applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on serotonin receptors and other neurotransmitter systems. Preliminary studies indicate that DMPP may modulate neurotransmitter release, offering avenues for research into treatments for anxiety and depression .
Agricultural Applications
Pesticide Development
DMPP's structural characteristics make it a suitable candidate for developing novel pesticides. Pyrazole derivatives have been shown to possess insecticidal properties by interfering with the nervous systems of pests. Research is ongoing to evaluate the efficacy of DMPP against specific agricultural pests, which could lead to environmentally friendly pest control solutions .
Herbicide Potential
In addition to its insecticidal properties, DMPP may also exhibit herbicidal activity. Studies on related compounds suggest that they can inhibit key enzymes involved in plant growth and development. This aspect makes DMPP a potential candidate for herbicide formulation aimed at controlling unwanted vegetation in agricultural settings .
Materials Science
Polymer Synthesis
DMPP can serve as a building block in the synthesis of novel polymers with tailored properties. Its ability to participate in various chemical reactions allows for the creation of materials with specific mechanical and thermal characteristics. Research into polymer composites incorporating DMPP is ongoing, focusing on applications in coatings, adhesives, and other industrial materials .
Nanotechnology Applications
The unique properties of DMPP also extend to nanotechnology. Its incorporation into nanomaterials could enhance their stability and functionality. Studies are exploring how DMPP-modified nanoparticles can be utilized in drug delivery systems, improving the bioavailability and targeting of therapeutic agents .
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Anticancer Activity | DMMP showed significant cytotoxicity against breast cancer cells (IC50 = 12 µM). | Potential development as an anticancer drug. |
| Antimicrobial Properties | Effective against E. coli and S. aureus with MIC values < 50 µg/mL. | Could lead to new antimicrobial formulations. |
| Neurological Effects | Modulates serotonin receptor activity in vitro. | Possible use in treating anxiety disorders. |
| Agricultural Efficacy | Exhibited 85% mortality rate against aphids at 100 ppm concentration. | Viable option for eco-friendly pest control strategies. |
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The piperazine moiety can interact with biological receptors, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Pyrazole derivatives are widely explored in medicinal and agrochemical research due to their versatile pharmacophores. Below is a detailed comparison of the target compound with analogous structures, focusing on substituent effects, synthesis routes, and applications.
Table 1: Structural and Functional Comparison
Biological Activity
1,3-Dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activities, including anticancer, antimicrobial, and enzyme inhibition properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 221.25 g/mol. The compound features a pyrazole ring substituted with a piperazine moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazole have been evaluated for their efficacy against various cancer cell lines:
These studies indicate that the compound can inhibit cancer cell proliferation effectively, making it a potential candidate for further development in cancer therapy.
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Pyrazole derivatives have shown activity against various bacterial strains:
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| E. coli | Moderate | |
| S. aureus | Significant | |
| Klebsiella pneumonia | Good |
These findings suggest that the presence of the piperazine ring enhances the antimicrobial efficacy of the pyrazole framework.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes, such as PARP1 (Poly(ADP-ribose) polymerase 1), which is crucial in DNA repair mechanisms:
These results indicate that the compound may play a role in cancer treatment by targeting DNA repair pathways.
Case Studies
A notable study assessed the combined effects of pyrazole derivatives with conventional chemotherapy agents like doxorubicin on breast cancer cell lines. The results demonstrated enhanced cytotoxicity when these compounds were used in conjunction with doxorubicin, suggesting a potential synergistic effect that could improve therapeutic outcomes in resistant cancer types .
Q & A
Q. What are the recommended synthetic pathways for 1,3-dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via a two-step sequence:
Cyclocondensation : React ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a pyrazole precursor.
Functionalization : Introduce the piperazine moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination). Key factors include:
Q. How can structural ambiguities in pyrazole derivatives be resolved using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Key parameters include hydrogen bonding and π-π stacking interactions to confirm substituent orientation .
- NMR Analysis : Compare chemical shifts for nitrile ( ppm) and piperazine ( ppm) groups to validate regiochemistry .
- IR Spectroscopy : CN stretches (~2220–2240 cm) confirm nitrile functionality; absence of NH stretches rules out tautomeric forms .
Case Study : A crystallographic study of a related pyrazole-carbonitrile (CHNO) revealed a planar pyrazole ring with a dihedral angle of 8.2° between the nitrile and methyl groups, critical for stability .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices () to identify nucleophilic sites. For example, the piperazine nitrogen shows higher values (~0.15) than pyrazole carbons .
- Reaction Pathway Modeling : Use Gaussian or ORCA to simulate transition states. A study on analogous pyrazoles revealed a 25 kcal/mol activation barrier for SNAr reactions at the nitrile-bearing carbon .
- Solvent Effects : COSMO-RS models predict DMF as optimal for stabilizing charged intermediates, aligning with experimental yields of 65–75% .
Key Insight : Computational screening of 15 solvents identified DMF and NMP as top candidates for minimizing side reactions (e.g., hydrolysis of nitrile groups) .
Q. How can contradictory spectral data (e.g., 1H^{1}\text{H}1H NMR splitting patterns) be reconciled during structural validation?
Methodological Answer:
- Dynamic NMR Studies : Variable-temperature NMR (e.g., 25–80°C) can resolve rotational barriers in piperazine rings. For example, coalescence temperatures near 60°C indicate slow rotation of the piperazine moiety .
- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous couplings. A HMBC cross-peak between the pyrazole C-4 and nitrile carbon confirms connectivity .
- Comparative Analysis : Overlay experimental IR spectra with simulated spectra (e.g., using Gaussian) to identify discrepancies in functional group assignments .
Example : A pyrazole-carbonitrile analog showed unexpected NMR splitting due to hindered rotation; NOESY experiments confirmed steric crowding between methyl and piperazine groups .
Q. What strategies optimize the compound’s pharmacological profile while maintaining synthetic feasibility?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Systematic substitution of the piperazine group (e.g., aryl or alkyl derivatives) can modulate solubility and target affinity. For instance, a 4-fluorophenyl-piperazine analog showed 3-fold higher receptor binding than the parent compound .
- Prodrug Design : Esterification of the nitrile group (e.g., ethyl cyanoacetate derivatives) improves bioavailability while retaining activity .
- In Silico ADMET : Use SwissADME or ADMETLab to predict permeability (e.g., Caco-2 cell models) and metabolic stability. A logP < 3 is ideal for CNS penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
